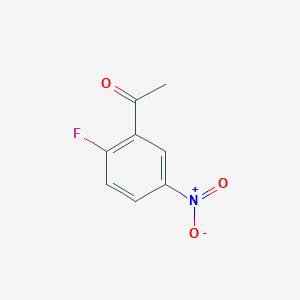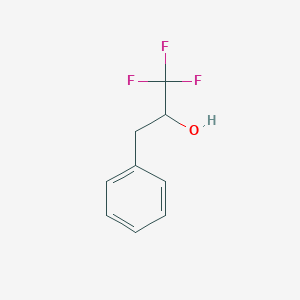
1,1,1-三氟-3-苯基丙-2-醇
描述
1,1,1-Trifluoro-3-phenylpropan-2-ol is an organic compound with the molecular formula C9H9F3O It is a trifluoromethylated alcohol, characterized by the presence of a trifluoromethyl group (-CF3) attached to a phenyl group and a hydroxyl group (-OH) on the second carbon of the propane chain
科学研究应用
1,1,1-Trifluoro-3-phenylpropan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of various fluorinated compounds.
作用机制
Target of Action
It’s structurally similar compound, 1,1,1-trifluoro-3-phenyl-2-propanone, has been reported to exhibit neuroprotective effects against low k(+)-induced apoptosis in cerebellar granule neurons (cgns) .
Mode of Action
It’s structurally similar compound, 1,1,1-trifluoro-3-phenyl-2-propanone, has been reported to exhibit neuroprotective effects . This suggests that 1,1,1-Trifluoro-3-phenylpropan-2-ol might interact with neuronal cells and potentially modulate neuronal signaling pathways.
Biochemical Pathways
Based on its structural similarity to 1,1,1-trifluoro-3-phenyl-2-propanone, it might be involved in modulating neuronal signaling pathways .
Result of Action
Its structurally similar compound, 1,1,1-trifluoro-3-phenyl-2-propanone, has been reported to exhibit neuroprotective effects . This suggests that 1,1,1-Trifluoro-3-phenylpropan-2-ol might have similar effects.
生化分析
Biochemical Properties
1,1,1-Trifluoro-3-phenylpropan-2-ol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to exhibit neuroprotective potency against low potassium-induced apoptosis in cerebellar granule neurons by different pathways . The compound’s trifluoromethyl group is known to enhance its binding affinity to certain enzymes, making it a valuable tool in biochemical research.
Cellular Effects
1,1,1-Trifluoro-3-phenylpropan-2-ol influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, its neuroprotective effects on cerebellar granule neurons highlight its potential in modulating cell function and preventing apoptosis
Molecular Mechanism
The molecular mechanism of 1,1,1-Trifluoro-3-phenylpropan-2-ol involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression and cellular function. The compound’s trifluoromethyl group plays a crucial role in enhancing its binding affinity and specificity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1,1-Trifluoro-3-phenylpropan-2-ol have been observed to change over time. The compound’s stability and degradation are important factors to consider in long-term studies. It has been reported to maintain its neuroprotective effects over a specific period, indicating its potential for sustained biochemical activity
Dosage Effects in Animal Models
The effects of 1,1,1-Trifluoro-3-phenylpropan-2-ol vary with different dosages in animal models. Studies have shown that the compound exhibits neuroprotective effects at specific dosages, while higher doses may lead to toxic or adverse effects . Understanding the dosage threshold is crucial for determining the compound’s therapeutic potential and safety in animal models.
Metabolic Pathways
1,1,1-Trifluoro-3-phenylpropan-2-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s trifluoromethyl group can influence metabolic flux and metabolite levels, making it an important factor in biochemical studies
Transport and Distribution
The transport and distribution of 1,1,1-Trifluoro-3-phenylpropan-2-ol within cells and tissues are critical for understanding its biochemical effects. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions can influence its overall activity and function within the cell.
Subcellular Localization
1,1,1-Trifluoro-3-phenylpropan-2-ol exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell
准备方法
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-3-phenylpropan-2-ol can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with trifluoroacetaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction proceeds as follows:
- Benzaldehyde is reacted with trifluoroacetaldehyde in the presence of a base to form an intermediate.
- The intermediate is then reduced using sodium borohydride to yield 1,1,1-trifluoro-3-phenylpropan-2-ol.
Industrial Production Methods
Industrial production of 1,1,1-trifluoro-3-phenylpropan-2-ol typically involves large-scale synthesis using similar methods as described above, but with optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and advanced purification techniques ensures high purity and consistent quality of the final product.
化学反应分析
Types of Reactions
1,1,1-Trifluoro-3-phenylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1,1,1-trifluoro-3-phenylpropan-2-one.
Reduction: The compound can be reduced to form the corresponding hydrocarbon, 1,1,1-trifluoro-3-phenylpropane.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: 1,1,1-Trifluoro-3-phenylpropan-2-one.
Reduction: 1,1,1-Trifluoro-3-phenylpropane.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
1,1,1-Trifluoro-3-phenylpropan-2-ol can be compared with other similar compounds, such as:
1,1,1-Trifluoro-3-phenylpropan-2-one: This compound is the oxidized form of 1,1,1-trifluoro-3-phenylpropan-2-ol and has different chemical properties and applications.
1,1,1-Trifluoro-2-propanol: This compound lacks the phenyl group and has different reactivity and applications.
1,1,1,3,3,3-Hexafluoropropan-2-ol:
The uniqueness of 1,1,1-trifluoro-3-phenylpropan-2-ol lies in its specific combination of a trifluoromethyl group, phenyl group, and hydroxyl group, which imparts distinct chemical properties and reactivity.
属性
IUPAC Name |
1,1,1-trifluoro-3-phenylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c10-9(11,12)8(13)6-7-4-2-1-3-5-7/h1-5,8,13H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFLNTYTTUCHQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381806 | |
| Record name | 1,1,1-trifluoro-3-phenylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330-72-3 | |
| Record name | 1,1,1-trifluoro-3-phenylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 2-[2-(3,5-dichloroanilino)vinyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B1303927.png)
![N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-3-(methylsulfanyl)aniline](/img/structure/B1303928.png)
![Methyl 4-{2-[(tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarboxylate](/img/structure/B1303932.png)
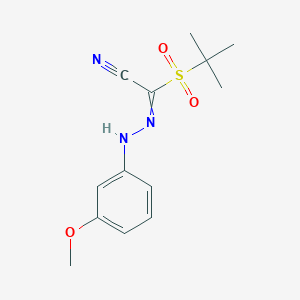
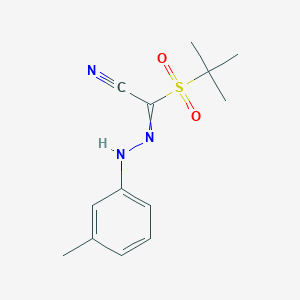
![2-(Tert-butylsulfonyl)-2-[2-(3,4-dichlorophenyl)hydrazono]acetonitrile](/img/structure/B1303937.png)
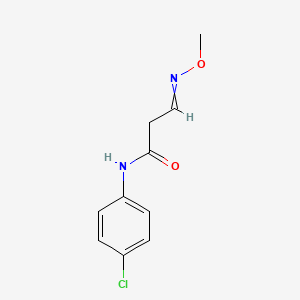
![1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide](/img/structure/B1303970.png)
![Ethyl 2-{2-[({[(3-chlorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303976.png)
![ethyl 2-{2-[(E)-N'-[(2-chloro-6-fluorophenyl)methoxy]imidamido]-1,3-thiazol-4-yl}benzoate](/img/structure/B1303977.png)
